molecular formula C9H8BrClN2 B11857242 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole

4-Bromo-6-chloro-1,3-dimethyl-1H-indazole

Cat. No.: B11857242
M. Wt: 259.53 g/mol
InChI Key: BIBAWEANWQVPPN-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-1,3-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with its unique bromine and chlorine substitutions, has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole typically involves the bromination and chlorination of precursor compounds. One common method involves the bromination of 4-chloro-2-fluoroaniline using N-bromosuccinimide (NBS) followed by diazotization with sodium nitrite and subsequent reaction with formaldoxime . The final step involves cyclization with hydrazine hydrate to form the indazole ring.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Sodium Nitrite: Used for diazotization.

    Formaldoxime: Used in the formation of the indazole ring.

    Hydrazine Hydrate: Used for cyclization.

Major Products:

    Substituted Indazoles: Depending on the reagents used, various substituted indazoles can be formed.

    Oxides and Amines: Products of oxidation and reduction reactions.

Scientific Research Applications

4-Bromo-6-chloro-1,3-dimethyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 4-Bromo-6-chloro-1H-indazole
  • 4-Bromo-1H-indazole
  • 6-Chloro-1H-indazole

Comparison: 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole is unique due to its specific substitutions at the 4 and 6 positions, as well as the presence of two methyl groups. These substitutions can significantly alter its chemical reactivity and biological activity compared to other indazole derivatives. The presence of both bromine and chlorine atoms makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

4-bromo-6-chloro-1,3-dimethylindazole

InChI

InChI=1S/C9H8BrClN2/c1-5-9-7(10)3-6(11)4-8(9)13(2)12-5/h3-4H,1-2H3

InChI Key

BIBAWEANWQVPPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=C2)Cl)Br)C

Origin of Product

United States

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